molecular formula C7H12N2S B14576512 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole CAS No. 61329-28-0

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole

Cat. No.: B14576512
CAS No.: 61329-28-0
M. Wt: 156.25 g/mol
InChI Key: XVZLIQNQJCXXSQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a pyrrolidine ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a thiazole precursor under specific conditions. For example, the reaction of pyrrolidine with 2-chloro-4,5-dihydrothiazole in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and thiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61329-28-0

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-pyrrolidin-1-yl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H12N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H2

InChI Key

XVZLIQNQJCXXSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NCCS2

Origin of Product

United States

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